REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Li+].CS(O[CH:10]1[CH2:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]1)(=O)=O>CN(C=O)C>[N:1]([CH:14]1[CH2:15][CH2:10][CH2:11][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:13]1)=[N+:2]=[N-:3] |f:0.1|
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Name
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|
Quantity
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1.35 g
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-].[Li+]
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Name
|
|
Quantity
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1.54 g
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Type
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reactant
|
Smiles
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CS(=O)(=O)OC1CN(CCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Removal of the solvent
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Type
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CUSTOM
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Details
|
in vacuo and chromatographic purification (3:1 hexane/ethyl acetate) of the residue
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Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1CN(CCC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |